N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazides with aldehydes or ketones. The presence of a hydroxyphenyl group and a pyridine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-hydroxyacetophenone and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3-hydroxyacetophenone and pyridine-4-carbohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl ketone derivatives.
Reduction: Formation of pyridine-4-carbohydrazide derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology
The compound exhibits significant biological activity, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and as a model compound in biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to chelate metal ions makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The hydrazone linkage can form stable complexes with metal ions, which can inhibit or activate enzymatic activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
- N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(12-3-2-4-13(18)9-12)16-17-14(19)11-5-7-15-8-6-11/h2-9,18H,1H3,(H,17,19)/b16-10- |
InChI Key |
UJKVGTNYXXQVTD-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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